molecular formula C16H22ClNO3 B5801230 N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide

Cat. No. B5801230
M. Wt: 311.80 g/mol
InChI Key: OWZKFMWOMQOATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is more potent and has a longer-lasting effect. CP-55940 has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. These receptors are primarily located in the brain and immune system, respectively, and are involved in the regulation of various physiological processes such as pain, inflammation, and mood. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to activate these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and facilities to handle and store the compound safely.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological processes such as appetite regulation and immune function. Additionally, further research is needed to better understand the potential risks and benefits of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide and other synthetic cannabinoids for therapeutic use.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide, followed by the reaction with 4-chlorobenzoyl chloride. The resulting product is then purified through chromatography to obtain N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide in its pure form.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZKFMWOMQOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCC2CCCC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide

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